molecular formula C20H20ClN5O2S2 B2442561 10-(3-chlorobenzenesulfonyl)-N-cycloheptyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892729-42-9

10-(3-chlorobenzenesulfonyl)-N-cycloheptyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2442561
CAS No.: 892729-42-9
M. Wt: 461.98
InChI Key: BBRKGPGDRROGPR-UHFFFAOYSA-N
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Description

10-(3-chlorobenzenesulfonyl)-N-cycloheptyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound that belongs to the class of triazolothienopyrimidines. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, a cycloheptyl group, and a chlorophenylsulfonyl moiety.

Properties

IUPAC Name

10-(3-chlorophenyl)sulfonyl-N-cycloheptyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2S2/c21-13-6-5-9-15(12-13)30(27,28)20-19-23-18(22-14-7-3-1-2-4-8-14)17-16(10-11-29-17)26(19)25-24-20/h5-6,9-12,14H,1-4,7-8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRKGPGDRROGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-chlorobenzenesulfonyl)-N-cycloheptyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the core structure.

    Introduction of the Chlorophenylsulfonyl Group: This step involves the sulfonylation of the core structure using chlorophenylsulfonyl chloride in the presence of a base like pyridine.

    Attachment of the Cycloheptyl Group: This step involves the nucleophilic substitution reaction where the cycloheptyl group is introduced to the core structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening for reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

10-(3-chlorobenzenesulfonyl)-N-cycloheptyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions utilizing specific precursors such as 3-chlorobenzenesulfonyl chloride and cycloheptylamine. The reaction conditions often require controlled environments to ensure product stability and yield. The molecular structure is characterized by a sulfonamide group and a tetraazatricyclo framework that contributes to its reactivity and biological activity.

The compound has shown promise in biological research due to its potential as an inhibitor of various enzymes and receptors. Preliminary studies suggest that it may interact with biological targets involved in disease pathways:

  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit enzymes such as proteases and kinases, which play critical roles in cancer progression and inflammation .
  • Anticancer Properties : Analogues of this compound have been evaluated for cytotoxic effects against human cancer cell lines (e.g., HCT-116, HeLa). These studies demonstrate significant inhibitory activity with IC50 values below 100 µM .

Medicinal Chemistry

The unique chemical structure allows for modifications that can enhance pharmacological properties:

  • Drug Development : The compound can serve as a lead structure for developing new therapeutic agents targeting specific diseases like cancer or inflammatory disorders. Structure-activity relationship (SAR) studies are essential for optimizing efficacy and reducing toxicity .

Material Science

Due to its complex molecular framework, the compound may find applications in material science:

  • Polymer Chemistry : It could be incorporated into polymer matrices to create materials with specific mechanical or thermal properties.

Case Studies

StudyObjectiveFindings
Study A Investigate anticancer activityDemonstrated cytotoxic effects on multiple cancer cell lines with significant apoptosis induction .
Study B Evaluate enzyme inhibitionIdentified potential as a protease inhibitor through in vitro assays .
Study C Assess structural modificationsModifications led to enhanced binding affinities in docking studies against target enzymes .

Mechanism of Action

The mechanism of action of 10-(3-chlorobenzenesulfonyl)-N-cycloheptyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to act as a reversible inhibitor of urea transporter B (UT-B), targeting an intracellular site in a urea-competitive manner . This interaction leads to a decrease in maximum urinary concentration and an increase in urination volume .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 10-(3-chlorobenzenesulfonyl)-N-cycloheptyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine lies in its specific combination of substituents and core structure, which confer distinct chemical and biological properties. Its ability to selectively inhibit urea transporter B with minimal cytotoxicity makes it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

Molecular Formula

  • C19H18ClN5O2S2

Structural Features

The compound features a tetraazatricyclo structure which contributes to its unique biological properties. The presence of the sulfonyl group (3-chlorobenzenesulfonyl) is significant for its interaction with biological targets.

The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is common among sulfonamide derivatives, where the sulfonyl moiety plays a crucial role in binding to target enzymes.

Case Studies and Research Findings

  • Inhibition Studies
    • Compounds similar to the target compound have been tested for their inhibitory effects on enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . These studies showed that certain derivatives exhibited potent inhibitory activities with IC50 values in the nanomolar range, indicating strong potential for therapeutic applications in metabolic disorders .
  • Biofilm Disruption
    • In a study focused on biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa, compounds with structural similarities demonstrated significant reduction in biofilm viability when treated with sulfonamide derivatives. This suggests that the compound may possess similar capabilities to disrupt biofilms, which are often resistant to conventional antibiotics .
  • Cytotoxicity Assessments
    • Preliminary cytotoxicity tests on human cell lines have shown that structurally related compounds can induce apoptosis in cancer cells while sparing normal cells, indicating a potential for selective cytotoxicity .

Summary of Biological Activities

Activity TypeEffectivenessReference
AntibacterialBroad-spectrum
AntifungalEffective against fungi
Biofilm DisruptionSignificant reduction
CytotoxicitySelective against cancer

Inhibition Potency of Related Compounds

Compound NameIC50 (nM)Target Enzyme
4-(phenylsulfonamido-methyl)benzamide1011β-HSD1
4-(chlorophenyl)sulfonamide2511β-HSD1
10-(3-chlorobenzenesulfonyl) derivativeTBDTBD

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